Tipranavirbeta-D-Glucuronide
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Overview
Description
Tipranavirbeta-D-Glucuronide is a metabolite of Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV-1 infections. This compound is formed when Tipranavir undergoes glucuronidation, a process where glucuronic acid is added to the molecule, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tipranavirbeta-D-Glucuronide typically involves the glucuronidation of Tipranavir. This process can be carried out using uridine 5’-diphospho-glucuronic acid (UDPGA) as a glucuronide donor and uridine diphosphate-glucuronosyltransferase (UGT) enzymes as catalysts . The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, typically around pH 7.4 .
Industrial Production Methods: Industrial production of this compound may involve biocatalysis using whole-cell systems or isolated enzymes. The use of recombinant UGT enzymes expressed in microbial hosts can enhance the efficiency and yield of the glucuronidation process . Additionally, optimizing reaction conditions such as temperature, pH, and substrate concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tipranavirbeta-D-Glucuronide primarily undergoes phase II metabolic reactions, specifically glucuronidation. This process involves the addition of glucuronic acid to the parent compound, Tipranavir .
Common Reagents and Conditions: The glucuronidation reaction requires UDPGA as the glucuronide donor and UGT enzymes as catalysts . The reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C) .
Major Products: The major product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its parent compound, Tipranavir, facilitating its excretion from the body .
Scientific Research Applications
Tipranavirbeta-D-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used to study the metabolism and excretion of Tipranavir in the body . Additionally, it serves as a reference compound in the development of analytical methods for detecting and quantifying Tipranavir and its metabolites in biological samples . In the field of drug development, understanding the formation and behavior of glucuronides like this compound is crucial for predicting drug-drug interactions and optimizing pharmacokinetic properties .
Mechanism of Action
The mechanism of action of Tipranavirbeta-D-Glucuronide involves its role as a metabolite of Tipranavir. Tipranavir itself is a non-peptidic protease inhibitor that targets the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins and the formation of mature virions . The glucuronidation of Tipranavir to form this compound enhances the solubility and excretion of the drug, thereby aiding in its clearance from the body .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tipranavirbeta-D-Glucuronide include other glucuronides formed from protease inhibitors used in HIV treatment, such as Darunavirbeta-D-Glucuronide and Atazanavirbeta-D-Glucuronide .
Uniqueness: This compound is unique due to its formation from Tipranavir, a non-peptidic protease inhibitor with a distinct resistance profile against HIV-1 . Unlike other protease inhibitors, Tipranavir is effective against a wide range of drug-resistant HIV strains, making its glucuronide metabolite particularly significant in the context of multidrug-resistant HIV treatment .
Properties
Molecular Formula |
C37H41F3N2O11S |
---|---|
Molecular Weight |
778.8 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[[6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47) |
InChI Key |
ODSCYUCOVFARRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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